molecular formula C11H7F3N4O B12441216 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile

Cat. No.: B12441216
M. Wt: 268.19 g/mol
InChI Key: RWYBGGGNRQGPBT-UHFFFAOYSA-N
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Description

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group attached to a pyrazole ring. The trifluoromethoxy group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The amino and carbonitrile groups can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties to the compound. This group can enhance the compound’s stability and reactivity, making it a valuable building block in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C11H7F3N4O

Molecular Weight

268.19 g/mol

IUPAC Name

5-amino-1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile

InChI

InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-8(2-4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2

InChI Key

RWYBGGGNRQGPBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)OC(F)(F)F

Origin of Product

United States

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